molecular formula C16H18FN3O5S B2398736 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034286-04-7

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Cat. No. B2398736
CAS RN: 2034286-04-7
M. Wt: 383.39
InChI Key: VRWDELCKPNSWBY-UHFFFAOYSA-N
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Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine, also known as JNJ-17216498, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Janssen Research & Development, LLC, and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Tautomerism Studies

Studies on heterocyclic compounds, including those similar in structure to "2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine," have explored their synthesis and tautomerism. For example, research into the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine demonstrates the synthetic pathways and chemical behaviors of related heterocyclic compounds, providing insights into their potential applications in scientific research, such as in the development of pharmaceuticals or as intermediates in organic synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Anticancer Research

Modification of compounds structurally similar to "this compound" for use as PI3K inhibitors has been explored in anticancer research. By replacing certain functional groups, researchers have developed derivatives with potent antiproliferative activities against human cancer cell lines, highlighting the compound's potential utility in cancer treatment (Wang et al., 2015).

Met Kinase Inhibition

The discovery of compounds that serve as selective inhibitors of the Met kinase superfamily suggests applications in treating cancers that overexpress this enzyme. Structural modifications leading to improved solubility and selectivity demonstrate the potential of related compounds in clinical cancer therapy (Schroeder et al., 2009).

Herbicide Development

Research into the synthesis and herbicidal activity of fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives shows the application of similar compounds in agricultural sciences. These novel compounds exhibit significant herbicidal activity against various weeds, suggesting their potential use in developing new herbicides (Liu et al., 2006).

High-Temperature Fuel Cells

Novel polymers based on pyridine-containing poly(ether sulfone) for use in high-temperature fuel cells highlight the versatility of pyridine derivatives in materials science. These polymers exhibit excellent mechanical integrity and thermal stability, making them suitable for use in fuel cell membranes (Pefkianakis et al., 2005).

properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)7-14(13)26(21,22)20-6-5-12(10-20)25-16-9-18-8-15(19-16)24-2/h3-4,7-9,12H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWDELCKPNSWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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